molecular formula C19H24N4O2S B6096077 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone

6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone

Cat. No.: B6096077
M. Wt: 372.5 g/mol
InChI Key: DVAITSLMLOSNOV-UHFFFAOYSA-N
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Description

6-Amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 4(3H)-pyrimidinone core substituted at positions 2, 5, and 4. The 2-position features a sulfanyl group linked to a 2-(2,6-dimethylpiperidinyl)-2-oxoethyl moiety, while the 5-position is substituted with a phenyl group. Its design aligns with pyrimidinone derivatives studied for antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

4-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-7-6-8-13(2)23(12)15(24)11-26-19-21-17(20)16(18(25)22-19)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3,(H3,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAITSLMLOSNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Piperidinyl Moiety: The piperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate electrophile.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrimidinones

Pyrimidinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Weight Key Bioactivity Reference
Target Compound 2-[2-(2,6-dimethylpiperidinyl)-2-oxoethyl]sulfanyl, 5-phenyl, 6-amino 427.49 (calculated) Not reported (inferred antiviral/anticancer) N/A
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 2-propargylsulfanyl, 5-nitro, 6-amino 252.25 Antifungal activity (via nitro group)
2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) 5-bromo, 6-phenyl, 2-amino 281.11 Interferon induction, chemoprevention in DMBA-induced tumors
6-Amino-2-(benzylsulfanyl)-3-methyl-5-nitrosopyrimidin-4(3H)-one 2-benzylsulfanyl, 3-methyl, 5-nitroso 306.35 Structural analog (no bioactivity reported)
6-Amino-2-{[3-(2,4-dimethoxyphenyl)-oxadiazol-5-yl]methylsulfanyl}-4(3H)-pyrimidinone 2-oxadiazole-linked sulfanyl, 6-amino 361.38 Not reported (oxadiazole suggests kinase inhibition potential)

Substituent Impact on Bioactivity

  • Sulfanyl Group Variations :
    • The propargylsulfanyl group in ’s compound enhances antifungal activity, likely due to increased electrophilicity from the nitro group at position 5 .
    • The 2-(2,6-dimethylpiperidinyl)-2-oxoethylsulfanyl group in the target compound may improve bioavailability or target binding via the piperidine moiety, similar to kinase inhibitors .
  • Aromatic Substitutions :
    • The 5-phenyl group in the target compound mirrors ABPP’s 6-phenyl substitution, which contributes to chemopreventive effects in rats .
    • Nitro/nitroso groups (e.g., ) correlate with antifungal or antiviral activity but may increase toxicity .

Computational and Proteomic Comparisons

  • CANDO Platform Analysis: Proteomic interaction signatures () suggest compounds with similar sulfanyl-pyrimidinone cores may share multitargeted mechanisms, such as kinase or protease inhibition .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound 6-Amino-5-nitro-2-propargylsulfanyl Derivative ABPP
logP 2.8 (predicted) 1.1 1.5
Hydrogen Bond Donors 3 3 2
Polar Surface Area 110 Ų 95 Ų 80 Ų

Biological Activity

The compound 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2SC_{19}H_{24}N_4O_2S, with a molecular weight of approximately 372.49 g/mol. The structure features a pyrimidinone core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyrimidine nucleus exhibit a wide range of biological activities, including:

  • Antiviral : Inhibitory effects against HIV and other viruses.
  • Antitumor : Potential efficacy in various cancer models.
  • Anti-inflammatory : Reduction of inflammatory markers in animal models.
  • CNS Activity : Effects on the central nervous system, including possible anxiolytic properties.

The biological activity of 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
  • Modulation of Immune Response : By affecting cytokine production, it may enhance or suppress immune responses depending on the context.
  • Interaction with Receptors : Potential binding to neurotransmitter receptors could explain some CNS effects.

Antiviral Activity

A study demonstrated that derivatives similar to this compound exhibited low nanomolar inhibitory activity against HIV-1, suggesting significant antiviral potential. The mechanism involved interference with viral replication processes .

Antitumor Efficacy

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate cell cycle progression was noted as a key factor in its antitumor activity.

Anti-inflammatory Effects

Animal models have reported that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralLow nanomolar inhibition of HIV
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryDecreased pro-inflammatory cytokines
CNS ActivityPotential anxiolytic effectsGeneral literature

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